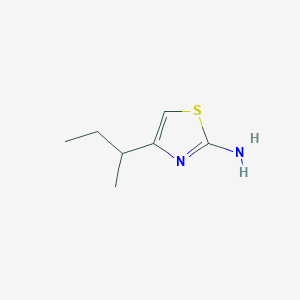

4-(Butan-2-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Butan-2-yl)-1,3-thiazol-2-amine, also known as BTMA, is an organic compound that is widely used in scientific research. BTMA is an amine derivative of thiazole, a five-membered ring containing two nitrogen atoms. It is a colorless, volatile liquid with a pungent odor and is soluble in water, alcohol, and ether. BTMA has a wide range of applications in scientific research, including synthesis, drug discovery, and biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Antitumor Activity

4-(Butan-2-yl)-1,3-thiazol-2-amine and its derivatives have been explored for their potential in antitumor activity. A study synthesized a compound closely related to this compound, demonstrating good antitumor activity against the Hela cell line, with an IC50 value of 26 μM (叶姣 et al., 2015). Another research synthesized a similar compound and found it effective against Hela and Bel7402 cell lines (Hu et al., 2010).

Corrosion Inhibition

Thiazole derivatives, including this compound, have been studied for their corrosion inhibition properties. One study evaluated the inhibition performance of these derivatives against corrosion of iron, finding good agreement with experimental inhibition efficiency results (S. Kaya et al., 2016).

Synthetic and Structural Studies

The synthesis and structural properties of aminothiazole derivatives, including those similar to this compound, have been a subject of research. Studies have investigated the synthesis, crystallographic, and computational aspects, offering insights into their molecular structures and properties (M. Adeel et al., 2017).

Application in Security Inks

In the field of material science, certain thiazole derivatives have been utilized for developing security inks. For instance, one study focused on a half-cut cruciform structure derived from a thiazole compound, demonstrating potential for use as a security ink without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Antimicrobial and Corrosion Inhibition Applications

The antimicrobial and corrosion inhibition potential of thiazole derivatives have been explored, with studies indicating excellent bioactivities against various microbial strains and significant corrosion inhibition capabilities (Janardhana Nayak & R. Bhat, 2023).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-butan-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-5(2)6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWADJYISZVARR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CSC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300371 |

Source

|

| Record name | 4-(1-Methylpropyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79932-24-4 |

Source

|

| Record name | 4-(1-Methylpropyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79932-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylpropyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)

![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)